molecular formula C15H19N3O B2853807 1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)ethanone CAS No. 1421476-73-4

1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)ethanone

Cat. No.: B2853807
CAS No.: 1421476-73-4
M. Wt: 257.337
InChI Key: QZKYYQUWGYKJRE-UHFFFAOYSA-N
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Description

The compound “1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)ethanone” is a derivative of 1H-pyrrolo[2,3-b]pyridine . The 1H-pyrrolo[2,3-b]pyridine core is a bicyclic structure that consists of a pyridine ring fused with a pyrrole ring .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in the literature . A series of these derivatives were synthesized and evaluated for their activities against fibroblast growth factor receptors (FGFRs) . The compound 4h, which is one of these derivatives, exhibited potent FGFR inhibitory activity .


Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine, the core structure of the compound , consists of a pyridine ring fused with a pyrrole ring . The molecular weight of 1H-pyrrolo[2,3-b]pyridine is 118.1359 .


Chemical Reactions Analysis

The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives have been studied, particularly in the context of their biological activities . For instance, compound 4h exhibited potent FGFR inhibitory activity, and in vitro, it inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrolo[2,3-b]pyridine, the core structure of the compound , have been documented . It has a molecular weight of 118.1359 .

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)ethanone in lab experiments is its ability to selectively target the dopamine transporter, which can be useful in studying the role of dopamine in behavior and cognition. However, one limitation is that this compound has not yet been extensively studied in humans, so its effects on human physiology and behavior are not well understood.

Future Directions

There are several future directions for research on 1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)ethanone, including further studies on its potential as a treatment for drug addiction, as well as its effects on other neurotransmitters such as serotonin and norepinephrine. Additionally, more research is needed to understand the long-term effects of this compound on behavior and cognition, particularly in humans. Finally, this compound could be used as a tool to study the role of dopamine in a variety of other physiological processes, such as learning and memory.

Synthesis Methods

The synthesis of 1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)ethanone involves several steps, including the reaction of 1-(4-bromobenzyl)-4-piperidone with 1H-pyrrolo[2,3-b]pyridine in the presence of a base, followed by reduction with sodium borohydride. The resulting product is then treated with 1-(4-bromobutyl)piperidine in the presence of a base to yield this compound.

Scientific Research Applications

1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)ethanone has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have activity at the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. This compound has also been studied for its potential as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

Properties

IUPAC Name

1-[4-(pyrrolo[2,3-b]pyridin-1-ylmethyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-12(19)17-8-4-13(5-9-17)11-18-10-6-14-3-2-7-16-15(14)18/h2-3,6-7,10,13H,4-5,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKYYQUWGYKJRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CN2C=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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